Technical Whitepaper: Physicochemical Profiling of 1-Tetradecyl-3-methylimidazolium Chloride ([C14mim]Cl)
Technical Whitepaper: Physicochemical Profiling of 1-Tetradecyl-3-methylimidazolium Chloride ([C14mim]Cl)
Executive Summary
1-Tetradecyl-3-methylimidazolium chloride ([C14mim]Cl) represents a distinct class of "Surfactant-Like Ionic Liquids" (SLILs) that bridge the gap between traditional cationic surfactants (like tetradecyltrimethylammonium bromide, TTAB) and tunable ionic solvents. Unlike short-chain ionic liquids used primarily as solvents, [C14mim]Cl possesses a long hydrophobic tail (
This guide provides a rigorous physicochemical profile of [C14mim]Cl, focusing on its critical micelle concentration (CMC), phase behavior, and thermal stability. It is designed to support researchers in optimizing drug delivery systems, antimicrobial coatings, and extraction processes where surface activity and ionic character must be balanced.
Molecular Architecture & Synthesis
The amphiphilicity of [C14mim]Cl arises from the asymmetry between its polar imidazolium headgroup and its lipophilic tetradecyl tail. This structure dictates its dual functionality: it acts as both an electrolyte and a surfactant.
Structural Visualization
The following diagram illustrates the cation-anion pair and the segregation of hydrophilic and hydrophobic domains responsible for micellization.[1][2]
Caption: Figure 1: Structural segmentation of [C14mim]Cl showing the amphiphilic balance between the polar imidazolium core and the hydrophobic C14 tail.
Synthesis & Purity Considerations
-
Synthesis Pathway: Quaternization of 1-methylimidazole with 1-chlorotetradecane via nucleophilic substitution (
). -
Critical Impurity: Unreacted 1-methylimidazole (color/odor) and residual chloride precursors.
-
Purification: Recrystallization from ethyl acetate/acetonitrile mixtures is mandatory for pharmaceutical grade applications to remove colored impurities and ensure accurate CMC determination.
Bulk Physicochemical Properties
Understanding the bulk phase behavior is a prerequisite for handling and formulation. [C14mim]Cl exhibits complex phase transitions typical of long-chain imidazolium salts.
| Property | Value / Characteristic | Context & Relevance |
| CAS Number | 171058-21-2 | Unique Identifier. |
| Molecular Weight | 314.94 g/mol | Calculation basis for molarity. |
| Physical State (25°C) | Solid / Semi-solid | Often exists as a liquid crystal or waxy solid at RT due to van der Waals stacking of C14 chains. |
| Melting Point | ~ -10°C (Reported) | Note: While a melting point of -10°C is reported [1], the compound often exhibits supercooling or liquid crystalline mesophases (Smectic A) near room temperature, appearing as a viscous opaque solid. |
| Hygroscopicity | High | The chloride anion is strongly hydrogen-bond accepting. Water uptake significantly depresses the melting point and alters viscosity. |
| Thermal Stability | Stable under sterilization temperatures (autoclaving). Degradation occurs via dealkylation (nucleophilic attack of |
Surface Activity & Micellization (The "Core" Feature)
For drug delivery and extraction applications, the micellization behavior of [C14mim]Cl is its most critical attribute. It behaves as a cationic surfactant but with a bulky, delocalized headgroup.
Critical Micelle Concentration (CMC)
The CMC of [C14mim]Cl is significantly lower than its shorter-chain analogues (e.g., [C12mim]Cl), following the Traube’s rule where hydrophobicity drives aggregation.
-
CMC Value: ~ 3.9 - 4.0 mM (at 298 K) [3, 4].
-
Comparison:
-
[C12mim]Cl: ~ 15 mM[3]
-
[C16mim]Cl: ~ 0.9 mM
-
TTAB (C14 conventional surfactant): ~ 3.9 mM
-
-
Implication: The similarity to TTAB suggests that the imidazolium headgroup's steric bulk does not significantly hinder micelle formation compared to the trimethylammonium headgroup.
Thermodynamics of Aggregation
The micellization is entropy-driven ($ \Delta G_{mic} < 0 $), primarily due to the "hydrophobic effect"—the release of structured water molecules surrounding the hydrocarbon tail upon aggregation.
-
Gibbs Free Energy ($ \Delta G_{mic} $): Negative, indicating spontaneity.[4]
-
**Enthalpy ($ \Delta H_{mic}
T \Delta S{mic} $).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Caption: Figure 2: The transition from monomeric dispersion to micellar aggregates occurs at the Critical Micelle Concentration (CMC) of approx. 4 mM.
Biological Relevance: Antimicrobial & Cytotoxicity
[C14mim]Cl exhibits potent biological activity, often described by the "cutoff effect" where activity peaks at specific chain lengths (typically C12-C14) before decreasing due to solubility limits.
-
Antimicrobial Mechanism: The long C14 tail inserts into the lipid bilayer of bacterial cell membranes, causing disruption, leakage of intracellular components, and cell death.
-
Efficacy: Highly effective against Gram-positive bacteria (e.g., S. aureus) and fungi.
-
Toxicity Warning: [C14mim]Cl is cytotoxic to mammalian cells at concentrations above the CMC. In drug delivery formulations, it is often used as a co-surfactant or in liposomal modifications rather than as the sole solvent to mitigate toxicity [5].
Experimental Protocols
Protocol A: CMC Determination via Conductivity
This method is self-validating: the intersection of two linear regimes confirms the CMC.
-
Preparation: Prepare a 20 mM stock solution of [C14mim]Cl in ultra-pure water (Milli-Q).
-
Calibration: Calibrate the conductivity meter with 0.01 M KCl standard.
-
Titration:
-
Place 20 mL of pure water in a thermostated vessel (25°C ± 0.1°C).
-
Add the stock solution in small increments (e.g., 50
L). -
Allow 2 minutes for thermal equilibration after each addition.
-
Record specific conductivity (
).
-
-
Analysis:
-
Plot
(y-axis) vs. Concentration (x-axis). -
Observe two linear regions: A steep slope (pre-micellar, free ions) and a shallower slope (post-micellar, counterion binding).
-
Calculation: The intersection point of the linear regression lines of these two regions is the CMC.
-
Protocol B: Thermal Stability via TGA
To define processing limits (e.g., for hot-melt extrusion or sterilization).
-
Instrument: Thermogravimetric Analyzer (TGA).[5]
-
Atmosphere: Nitrogen (
) flow (50 mL/min) to prevent oxidative degradation. -
Ramp: Heat from 30°C to 600°C at 10°C/min.
-
Data Extraction:
- : The temperature at which the mass loss curve deviates from the baseline (typically defined by the intersection of the starting mass baseline and the tangent of the maximum degradation rate).
-
Expectation: Significant mass loss should not occur below 240°C.
References
-
Alfa Chemistry. (2023). 1-tetradecyl-3-methylimidazolium chloride Product Analysis. Link
-
BenchChem. (2025). Thermal Stability and Degradation of Imidazolium Chlorides. Link
-
Bai, D., et al. (2008).[6] Thermodynamics of micellization of 1-tetradecyl-3-methylimidazolium bromide/chloride in aqueous solution. Journal of Chemical Thermodynamics. (Referenced in extraction studies).[6]
-
Chalmers University. (2022). Surface active alkyl-imidazolium ionic liquids studied as templates. Link
-
National Institutes of Health (NIH). (2017). Aqueous solutions of surface-active ionic liquids: alternative solvents for triterpenic acids. Link
Sources
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Aqueous solutions of surface-active ionic liquids: remarkable alternative solvents to improve the solubility of triterpenic acids and their extraction from biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. ajer.org [ajer.org]
- 6. Extraction and recovery processes for cynaropicrin from Cynara cardunculus L. using aqueous solutions of surface-active ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
